

Application Notes and Protocols for Chloroiridic Acid Electroplating

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Compound of Interest

Compound Name: Chloroiridic acid

Cat. No.: B107680

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Abstract: This document provides a detailed procedure for the electrodeposition of iridium from a **chloroiridic acid**-based electrolyte. It is intended for researchers, materials scientists, and professionals in fields requiring high-performance metallic coatings. The protocol covers substrate preparation, electrolyte formulation, electroplating parameters, and post-deposition treatment. Quantitative data from various literature sources are summarized for comparative analysis, and key experimental workflows are visualized.

Introduction

Iridium, a platinum-group metal, is renowned for its exceptional corrosion resistance, high melting point, and catalytic activity.[1] Electroplating is a versatile and cost-effective method to deposit thin, functional coatings of iridium onto various substrates.[2][3] These coatings are utilized in diverse high-technology applications, including corrosion-resistant electrodes for industrial electrolysis, catalysts, and protective layers in extreme environments.[4][5]

The most common precursor for iridium electroplating is **chloroiridic acid** (H_2IrCl_6), a water-soluble iridium salt.[4][6] The quality of the electrodeposited iridium layer—in terms of adhesion, morphology, and purity—is highly dependent on a range of process variables. These include the composition of the electrolyte bath, pH, temperature, current density, and the preparation of the substrate surface.[7] This document outlines the critical steps and parameters for achieving high-quality iridium coatings using a **chloroiridic acid**-based electrolyte.

Safety Precautions

- **Chemical Handling:** **Chloroiridic acid** is corrosive and can cause severe skin burns and eye damage.^[4] It is harmful if swallowed or inhaled. Always handle this chemical inside a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
- **Electrical Safety:** Electroplating involves the use of a DC power supply. Ensure all electrical connections are secure and insulated. Avoid contact with electrodes and electrolyte solutions while the power is on.
- **Gas Evolution:** The electroplating process can generate hydrogen and oxygen gas. Ensure the setup is in a well-ventilated area to prevent the accumulation of flammable or explosive gas mixtures.

Materials and Equipment

3.1 Chemicals & Consumables:

- **Chloroiridic Acid** (H_2IrCl_6) or its salts (e.g., K_3IrCl_6)
- Supporting Electrolyte: Sulfuric Acid (H_2SO_4) or Hydrochloric Acid (HCl)
- Deionized (DI) Water
- Substrate material (e.g., Gold, Platinum, Carbon, Nickel, Titanium)^{[8][9]}
- Degreasing solvents (e.g., Acetone, Isopropanol)
- Alkaline and acid cleaning solutions^[10]
- Anode material: Platinum or Platinized Titanium is recommended for its inertness.

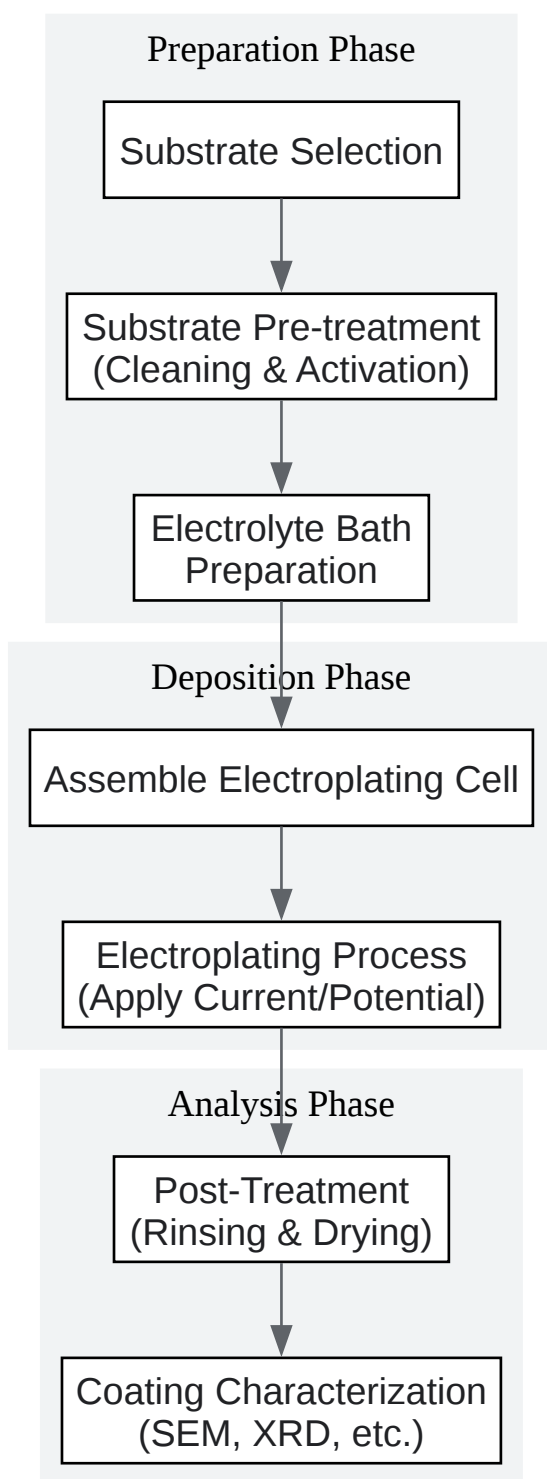
3.2 Equipment:

- Electrochemical Cell (Beaker or specialized plating cell)
- DC Power Supply (Potentiostat/Galvanostat)

- Reference Electrode (e.g., Reversible Hydrogen Electrode - RHE, Ag/AgCl) (Optional, for potentiostatic control)
- Magnetic Stirrer and Stir Bar (Optional, for solution agitation)
- Hot Plate with temperature control
- Fume Hood
- Ultrasonic Bath
- Drying Oven

Experimental Protocols

The overall workflow for **chloroiridic acid** electroplating involves substrate preparation, preparation of the plating bath, the electrodeposition process itself, and post-treatment.



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Figure 1. General experimental workflow for iridium electroplating.

4.1 Substrate Preparation Proper surface preparation is a critical prerequisite for achieving a well-adherent and uniform coating.^[10] The process typically involves degreasing, cleaning, and surface activation.

- **Degreasing:** Ultrasonically clean the substrate in a sequence of solvents (e.g., acetone, then isopropanol) for 5-10 minutes each to remove organic contaminants.^[11]
- **Alkaline Cleaning:** Immerse the substrate in a hot alkaline cleaning solution to remove any remaining oils and grease. Electrolytic cleaning (where the substrate is made the cathode or anode) can also be employed for more rigorous cleaning.^[10]
- **Rinsing:** Thoroughly rinse the substrate with DI water after alkaline cleaning.
- **Acid Activation/Pickling:** Dip the substrate in a dilute acid solution (e.g., 10% H₂SO₄ or HCl) to remove any surface oxides and to activate the surface.^[10] The choice of acid and duration depends on the substrate material. For example, carbon fibers have been pretreated with an acidic solution to ensure good adhesion of the iridium coating.^[8]
- **Final Rinse:** Rinse the substrate thoroughly with DI water and immediately transfer it to the plating bath to prevent re-oxidation of the surface.

Table 1: Example Substrate Pre-treatment Protocols

Substrate	Pre-treatment Steps	Reference
Nickel Foil	Etched, then immediately used for deposition to reduce self-passivation.	^[9]
Carbon Fibers	Pretreated with an acidic solution.	^[8]
General Metals	1. Alkaline Cleaning (Soak or Electrolytic) 2. DI Water Rinse 3. Acid Dip (to neutralize alkaline film & remove oxides) 4. DI Water Rinse	^[10]

| Copper | A gold undercoat may be required to achieve reasonable current efficiency in some baths. ||

4.2 Electrolyte Bath Preparation The composition of the plating bath is a key factor influencing the deposition process and the final properties of the coating.^[7]

- Add the required volume of DI water to a clean glass beaker.
- Slowly add the supporting electrolyte, such as concentrated H_2SO_4 , to the DI water. Caution: Always add acid to water.
- Dissolve the **chloroiridic acid** (H_2IrCl_6) in the electrolyte solution to achieve the desired concentration.
- If specified, adjust the pH of the solution using dilute acid or base.
- Some protocols may require deaeration of the solution by bubbling argon or nitrogen gas through it before and during deposition.^[9]

4.3 Electroplating Procedure The electrodeposition can be carried out under either potentiostatic (constant potential) or galvanostatic (constant current) control.

- **Cell Assembly:** Place the prepared electrolyte in the electrochemical cell. Position the pre-treated substrate (cathode) and the inert anode (e.g., platinum) in the solution, ensuring they do not touch. If using a reference electrode, place its tip close to the substrate surface.
- **Temperature Control:** If operating at an elevated temperature, place the cell on a hot plate and allow the solution to reach the target temperature.
- **Deposition:** Connect the electrodes to the DC power supply. Apply the desired potential or current density and begin the deposition for the specified duration.
- **Agitation (Optional):** Gentle agitation of the electrolyte using a magnetic stirrer can help replenish iridium ions at the cathode surface and improve coating uniformity.
- **Completion:** Once the desired plating time has elapsed, turn off the power supply.

- Post-Treatment: Immediately remove the plated substrate from the bath, rinse it thoroughly with DI water, and dry it, for instance in an oven at 60°C for 1 hour.^[9]

Data Presentation: Plating Parameters

The operational parameters for **chloroiridic acid** electroplating can vary significantly depending on the substrate, desired coating properties, and specific application. The following table summarizes conditions reported in the literature.

Table 2: Summary of **Chloroiridic Acid** Electroplating Parameters

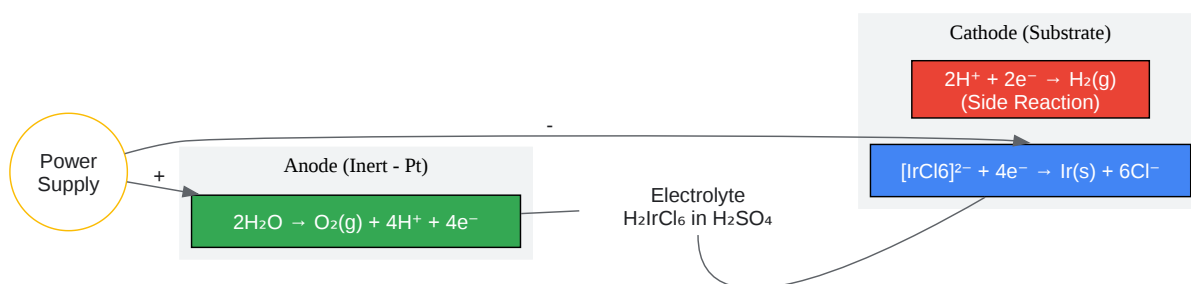
Parameter	Value(s)	Substrate	Anode	Notes	Reference(s)
Iridium Precursor	H_2IrCl_6	Au-coated quartz, Carbon fibers	-	Resulted in uniform, porous films.	[8]
	H_2IrCl_6	Nickel	-	Spontaneous deposition (no external current), not electroplating.	[9][12]
	K_3IrCl_6	Au, Pt, Ni	-	Self-terminating deposition process.	[13]
Precursor Conc.	0.4 mM	Au-coated quartz	-	-	[8]
	0.001 M	Nickel	-	Spontaneous deposition.	[9]
Supporting Electrolyte	0.5 M H_2SO_4	Au-coated quartz, Carbon fibers	-	-	[8]
	0.1 M HCl	Nickel	-	Spontaneous deposition.	[9]
	$\text{Na}_2\text{SO}_4 + \text{H}_2\text{SO}_4$	Au, Pt, Ni	-	-	[13]
Temperature	Room Temperature	Au-coated quartz	-	-	[8]
	40 - 70 °C	Au, Pt, Ni	-	-	[13]

Parameter	Value(s)	Substrate	Anode	Notes	Reference(s)
	60 °C	Nickel	-	Spontaneous deposition.	[9]
Deposition Potential	0.1 - 0.2 V vs. RHE	Au-coated quartz	-	Optimum for 100% charge efficiency.	[8]
Current Density	Not specified	-	Pt or Platinized Ti	General setup for various iridium baths.	

| Resulting Thickness| < 5 nm to 800 nm | Au, Carbon fibers | - | Thickness depends on deposition time and conditions. |[8] |

Electrochemical Reactions and Pathways

During electroplating, iridium ions in the electrolyte are reduced at the cathode surface to form a metallic coating. The primary reactions in an acidic H_2IrCl_6 solution are:



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Figure 2. Key electrochemical reactions in **chloroiridic acid** electroplating.

- At the Cathode (Substrate): The primary reaction is the reduction of the hexachloroiridate(IV) complex ion to metallic iridium. A common competing side reaction, especially at higher potentials, is the reduction of hydrogen ions to form hydrogen gas, which can decrease current efficiency and affect deposit quality.[2]
- At the Anode (Inert): With an inert anode like platinum in an aqueous solution, the most likely oxidation reaction is the evolution of oxygen from water.

By carefully controlling the parameters outlined in this document, researchers can successfully deposit high-quality iridium films for a wide range of advanced applications.

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